3-Hydroxy-OPC8-CoA 3-Hydroxy-OPC8-CoA 3-Hydroxy-OPC8-CoA is a polyol.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1956757
InChI: InChI=1S/C39H64N7O19P3S/c1-4-5-7-12-26-24(13-14-27(26)48)10-8-6-9-11-25(47)19-30(50)69-18-17-41-29(49)15-16-42-37(53)34(52)39(2,3)21-62-68(59,60)65-67(57,58)61-20-28-33(64-66(54,55)56)32(51)38(63-28)46-23-45-31-35(40)43-22-44-36(31)46/h5,7,22-26,28,32-34,38,47,51-52H,4,6,8-21H2,1-3H3,(H,41,49)(H,42,53)(H,57,58)(H,59,60)(H2,40,43,44)(H2,54,55,56)/b7-5-/t24-,25?,26-,28+,32+,33+,34?,38+/m0/s1
SMILES:
Molecular Formula: C39H64N7O19P3S
Molecular Weight: 1059.9 g/mol

3-Hydroxy-OPC8-CoA

CAS No.:

Cat. No.: VC1956757

Molecular Formula: C39H64N7O19P3S

Molecular Weight: 1059.9 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-OPC8-CoA -

Specification

Molecular Formula C39H64N7O19P3S
Molecular Weight 1059.9 g/mol
IUPAC Name S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-8-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]octanethioate
Standard InChI InChI=1S/C39H64N7O19P3S/c1-4-5-7-12-26-24(13-14-27(26)48)10-8-6-9-11-25(47)19-30(50)69-18-17-41-29(49)15-16-42-37(53)34(52)39(2,3)21-62-68(59,60)65-67(57,58)61-20-28-33(64-66(54,55)56)32(51)38(63-28)46-23-45-31-35(40)43-22-44-36(31)46/h5,7,22-26,28,32-34,38,47,51-52H,4,6,8-21H2,1-3H3,(H,41,49)(H,42,53)(H,57,58)(H,59,60)(H2,40,43,44)(H2,54,55,56)/b7-5-/t24-,25?,26-,28+,32+,33+,34?,38+/m0/s1
Standard InChI Key PDDHCVXPABQISO-PTAVJDKESA-N
Isomeric SMILES CC/C=C\C[C@H]1[C@H](CCC1=O)CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O
Canonical SMILES CCC=CCC1C(CCC1=O)CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O

Introduction

Chemical Structure and Properties

3-Hydroxy-OPC8-CoA is structurally classified as a 3-hydroxyacyl CoA, containing a coenzyme A thioester linked to a hydroxylated derivative of OPC8, a jasmonate precursor. Based on metabolomic database information, its detailed chemical characteristics include:

PropertyValue
NameOPC8-3-hydroxyacyl-CoA
Molecular FormulaC39H60N7O19P3S
Average Molecular Weight1055.92 g/mol
Monoisotopic Molecular Weight1059.3191
InChI KeyPDDHCVXPABQISO-MFYIAUATSA-J
Chemical Classification3-hydroxyacyl CoAs
KingdomOrganic compounds
Super ClassLipids and lipid-like molecules
ClassFatty Acyls
Sub ClassFatty acyl thioesters
Direct Parent3-hydroxyacyl CoAs
Molecular FrameworkAromatic heteropolycyclic compounds

The compound has a complex structure derived from its coenzyme A moiety and the OPC8 acyl chain with a hydroxyl group at the third carbon position. The SMILES notation for this compound is: CCC=CCC4(C(=O)CCC(CCCCCC(O)CC(SCCNC(=O)CCNC(=O)C(O)C(C)(C)COP(=O)(OP(=O)(OCC1(OC(C(C1OP([O-])(=O)[O-])O)N3(C2(=C(C(N)=NC=N2)N=C3))))[O-])[O-])=O)4) .

Biosynthetic Pathway and Metabolic Context

Position in Jasmonate Biosynthesis

3-Hydroxy-OPC8-CoA occupies a critical position in the jasmonate biosynthesis pathway, particularly in the peroxisomal phase of JA production. The pathway follows these sequential steps:

  • Linolenic acid is converted to 12-oxo-phytodienoic acid (OPDA) in chloroplasts through the sequential action of lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) .

  • OPDA is transported to peroxisomes, where it is reduced by OPDA reductase 3 (OPR3) to OPC8 .

  • OPC8 is activated to OPC8-CoA by OPC-8:CoA ligase (OPCL1/At1g20510) .

  • OPC8-CoA enters the β-oxidation cycle, where it is:

    • First oxidized to OPC8-2-trans-enoyl-CoA by acyl-CoA oxidase (ACX)

    • Then hydrated to 3-Hydroxy-OPC8-CoA by enoyl-CoA hydratase

    • Subsequently oxidized to 3-keto-OPC8-CoA

    • Finally, through thiolytic cleavage, converted to OPC6-CoA, releasing acetyl-CoA .

  • Additional rounds of β-oxidation progressively shorten the side chain to eventually yield jasmonic acid .

This pathway is illustrated in Figure 1:

StageSubstrateEnzymeProductLocation
1Linolenic acidLOX, AOS, AOCOPDAChloroplast
2OPDAOPR3OPC8Peroxisome
3OPC8OPCL1OPC8-CoAPeroxisome
4aOPC8-CoAACX1/5OPC8-2-enoyl-CoAPeroxisome
4bOPC8-2-enoyl-CoAMFP3-Hydroxy-OPC8-CoAPeroxisome
4c3-Hydroxy-OPC8-CoAMFPOPC8-3-ketoacyl-CoAPeroxisome
4dOPC8-3-ketoacyl-CoAKATOPC6-CoA + Acetyl-CoAPeroxisome
5OPC6-CoAβ-oxidation enzymesOPC4-CoA → JAPeroxisome → Cytosol

Enzymes Involved in 3-Hydroxy-OPC8-CoA Metabolism

The two key enzymes directly involved in 3-Hydroxy-OPC8-CoA metabolism are:

  • Multifunctional Protein (MFP): This enzyme catalyzes the hydration of OPC8-2-enoyl-CoA to form 3-Hydroxy-OPC8-CoA and subsequently oxidizes it to OPC8-3-ketoacyl-CoA. The MFP contains both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities in a single protein .

  • 3-hydroxyacyl-CoA dehydrogenase: This enzyme specifically catalyzes the oxidation of 3-Hydroxy-OPC8-CoA to 3-keto-OPC8-CoA, utilizing NAD+ as a cofactor. This reaction is essential for the progression of the β-oxidation cycle .

Structural and Functional Comparison with Related Metabolites

3-Hydroxy-OPC8-CoA shares structural features with other acyl-CoA derivatives but has unique characteristics related to its role in jasmonate biosynthesis. The table below compares its properties with related compounds:

Property3-Hydroxy-OPC8-CoAOPC8-3-ketoacyl-CoA3-Hydroxypropanoyl-CoA3-Hydroxytetradecanoyl-CoA
Molecular Weight1055.92 g/mol1053.904 g/mol839.6 g/mol~969.8 g/mol
Chemical FormulaC39H60N7O19P3SC39H58N7O19P3SC24H40N7O18P3SC35H60N7O18P3S
Functional Group3-hydroxyl3-keto3-hydroxyl3-hydroxyl
Biological RoleJA biosynthesisJA biosynthesisβ-Alanine metabolismFatty acid β-oxidation
Cellular LocationPeroxisomePeroxisomeVariousVarious
Metabolic PathwayJasmonate biosynthesisJasmonate biosynthesisVarious metabolic pathwaysFatty acid metabolism

While 3-Hydroxypropanoyl-CoA and 3-Hydroxytetradecanoyl-CoA are primarily involved in general fatty acid metabolism, 3-Hydroxy-OPC8-CoA and OPC8-3-ketoacyl-CoA are specifically dedicated to jasmonate biosynthesis, highlighting their specialized roles in plant defense signaling .

Cellular Localization and Compartmentalization

Peroxisomal Location

3-Hydroxy-OPC8-CoA is exclusively located in peroxisomes, consistent with the localization of the β-oxidation machinery in plants. Several lines of evidence support this peroxisomal localization:

  • OPC-8:CoA ligase (OPCL1), which generates the precursor OPC8-CoA, has been confirmed to localize to peroxisomes through fluorescent protein tagging experiments .

  • The enzymes responsible for the subsequent metabolism of 3-Hydroxy-OPC8-CoA, including the multifunctional protein and 3-ketoacyl-CoA thiolase, are established peroxisomal enzymes .

  • Confocal imaging of YFP-tagged OPCL1 together with RFP-tagged peroxisomal marker proteins showed complete three-dimensional overlap, confirming peroxisomal targeting .

Transport Mechanisms

The compartmentalization of jasmonate biosynthesis across chloroplasts and peroxisomes necessitates transport mechanisms for pathway intermediates:

  • OPDA must be transported from chloroplasts to peroxisomes.

  • It has been suggested that OPDA-CoA ligase (At5g63380) might facilitate the import of OPDA into peroxisomes through a mechanism similar to the vectorial translocation of fatty acids in other organisms .

  • Once inside peroxisomes, OPDA can be converted to OPC8 by OPR3, and subsequently to various CoA derivatives including 3-Hydroxy-OPC8-CoA .

Physiological Significance in Plant Defense

Role in Jasmonate-Mediated Responses

As an essential intermediate in jasmonate biosynthesis, 3-Hydroxy-OPC8-CoA indirectly contributes to numerous plant physiological processes:

  • Wound Response: Jasmonate production increases rapidly following wounding, triggering defense gene expression and repair mechanisms .

  • Pathogen Defense: Jasmonates mediate resistance against various pathogens, particularly necrotrophic fungi and herbivorous insects .

  • Systemic Signaling: Jasmonates act as mobile signals that transmit information about stress from damaged to undamaged tissues .

  • Development: Jasmonates regulate various developmental processes, including root growth, reproductive development, and senescence .

Evidence from Mutant Studies

Studies of mutants defective in enzymes involved in 3-Hydroxy-OPC8-CoA metabolism provide insight into its physiological importance:

  • OPCL1 knockout mutants (At1g20510) show reduced JA accumulation upon wounding with concomitant accumulation of OPC8, OPC6, and OPC4, indicating a partial metabolic block in the pathway .

  • These mutants retain approximately 50-60% of wild-type JA levels, suggesting alternative routes for JA biosynthesis exist .

  • Multiple mutants lacking various enzymes in the pathway show differential phenotypes, indicating complex regulation and potential redundancy in the pathway .

Analytical Methods for Detection and Quantification

The analysis of 3-Hydroxy-OPC8-CoA presents challenges due to its complex structure and relatively low abundance in biological samples. Several analytical approaches have been employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates and identifies 3-Hydroxy-OPC8-CoA based on its molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): Used for separation and quantification of acyl-CoA derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about 3-Hydroxy-OPC8-CoA.

  • Metabolomic Approaches: Comprehensive analysis of metabolite profiles can detect changes in 3-Hydroxy-OPC8-CoA levels in response to various stimuli or genetic modifications.

These analytical methods have been instrumental in elucidating the role of 3-Hydroxy-OPC8-CoA in jasmonate biosynthesis and plant defense responses.

Future Research Directions

Despite significant advances in understanding 3-Hydroxy-OPC8-CoA and its role in jasmonate biosynthesis, several important questions remain:

  • Enzyme Specificity: Further characterization of the enzymes involved in 3-Hydroxy-OPC8-CoA metabolism, particularly their substrate specificity and regulation, would enhance our understanding of jasmonate biosynthesis.

  • Alternative Pathways: The existence of alternative routes for jasmonate biosynthesis, suggested by the persistence of JA production in OPCL1 knockout mutants, requires further investigation.

  • Regulatory Mechanisms: The regulation of 3-Hydroxy-OPC8-CoA metabolism in response to various stresses and developmental cues remains to be fully elucidated.

  • Evolutionary Conservation: Comparative analysis of jasmonate biosynthesis across different plant species could provide insights into the evolutionary conservation of 3-Hydroxy-OPC8-CoA metabolism.

  • Metabolic Engineering: Manipulation of 3-Hydroxy-OPC8-CoA metabolism could potentially enhance plant resistance to biotic and abiotic stresses.

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